molecular formula C9H16N2O3 B1517244 Methyl 2-(4-carbamoylpiperidin-1-yl)acetate CAS No. 1040020-69-6

Methyl 2-(4-carbamoylpiperidin-1-yl)acetate

Cat. No.: B1517244
CAS No.: 1040020-69-6
M. Wt: 200.23 g/mol
InChI Key: IMGVTLKJKPOFTJ-UHFFFAOYSA-N
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Description

Methyl 2-(4-carbamoylpiperidin-1-yl)acetate: . Esters are commonly used in various industrial applications, including as solvents, plasticizers, and in the synthesis of pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-carbamoylpiperidin-1-yl)acetate typically involves the reaction of 4-carbamoylpiperidine with methyl acetoacetate under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as a strong acid or base, to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as distillation or recrystallization, to obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(4-carbamoylpiperidin-1-yl)acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide may be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and solvents.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs depending on the reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, Methyl 2-(4-carbamoylpiperidin-1-yl)acetate is used as an intermediate in the synthesis of more complex molecules. Its ester functionality makes it a versatile building block for various chemical reactions.

Biology: In biological research, this compound may be used to study enzyme inhibition or as a precursor for the synthesis of biologically active molecules.

Industry: In the industrial sector, this compound can be used as a solvent or in the production of polymers and other materials.

Mechanism of Action

The mechanism by which Methyl 2-(4-carbamoylpiperidin-1-yl)acetate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its activity. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.

Comparison with Similar Compounds

  • Methyl 2-(4-aminopiperidin-1-yl)acetate

  • Methyl 2-(4-methoxypiperidin-1-yl)acetate

  • Methyl 2-(4-ethoxypiperidin-1-yl)acetate

Uniqueness: Methyl 2-(4-carbamoylpiperidin-1-yl)acetate is unique due to its carbamoyl group, which imparts different chemical and biological properties compared to its analogs. This group can influence the compound's reactivity and its interactions with biological targets.

Properties

IUPAC Name

methyl 2-(4-carbamoylpiperidin-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3/c1-14-8(12)6-11-4-2-7(3-5-11)9(10)13/h7H,2-6H2,1H3,(H2,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMGVTLKJKPOFTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1CCC(CC1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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